molecular formula C17H16O4 B3255667 7-methoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 25826-69-1

7-methoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B3255667
CAS RN: 25826-69-1
M. Wt: 284.31 g/mol
InChI Key: YAEYGSBLDUIDTP-UHFFFAOYSA-N
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Description

The compound “7-methoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one” is a type of flavone, a class of flavonoids . It is also known by other names such as 5-hydroxy-4’,7-dimethoxyflavone, Apigenin 4’,7-dimethyl ether, and Genkwanin 4’-methyl ether .


Synthesis Analysis

A convenient one-step approach for the synthesis of a similar compound, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, has been reported. The protocol includes a multicomponent reaction of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid . Another synthesis method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The molecular formula is C17H14O5 and the molecular weight is 298.2901 .


Chemical Reactions Analysis

A multicomponent reaction of acetovanillone 1, 4-methoxyphenylglyoxal 2, and Meldrum’s acid 3 leading to 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 4 has been described . This reaction is a one-pot telescoped process including the preliminary condensation of the components in MeCN followed by acid-catalyzed cyclization .


Physical And Chemical Properties Analysis

The compound is a light yellow to light tan powder with a faint fatty vanillic aroma . It is sparingly soluble in water and soluble in ethanol . The molecular formula is C16H12O4 .

Safety and Hazards

The compound is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 - Skin Irrit. 2 according to the GHS classification . The safety precautions include avoiding contact with skin and eyes, and wearing protective clothing .

properties

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEYGSBLDUIDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314100
Record name 4′,7-Dimethoxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Liquiritigenin dimethyl ether

CAS RN

25826-69-1
Record name 4′,7-Dimethoxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25826-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′,7-Dimethoxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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